4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone mechanism of action
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone and its Analogs
Executive Summary
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, cardiovascular, anticancer, and herbicidal effects.[1][2][3] This guide focuses on elucidating the potential mechanism of action for a specific, lesser-studied derivative: 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone. Due to a lack of direct, comprehensive studies on this particular molecule, this document adopts a rational, structure-based approach. We will first review the established mechanisms of action for structurally analogous pyridazinones. Subsequently, we will synthesize this information to propose a hypothesized mechanism for the target compound. Finally, this guide provides detailed, field-proven experimental protocols that form a self-validating framework for researchers to systematically investigate, confirm, and characterize its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical entity.
The Pyridazinone Scaffold: A Privileged Core in Drug Discovery
The pyridazinone ring, a six-membered diazine heterocycle containing a ketone group, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets through various non-covalent interactions.[1] The nitrogen atoms can act as hydrogen bond acceptors, while the overall structure can be readily modified at multiple positions (the N2 nitrogen, and carbons C4, C5, and C6) to fine-tune its steric, electronic, and pharmacokinetic properties.[3] This chemical tractability has led to the development of numerous biologically active compounds, including marketed drugs like the analgesic Emorfazone and the cardiotonic agent Levosimendan.[4] The diverse bioactivities reported for this class underscore its importance and potential for novel therapeutic development.[5]
Molecular Profile: 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
To hypothesize a mechanism of action, we must first analyze the key structural features of the molecule .
-
Pyridazinone Core: Provides the fundamental heterocyclic framework known for broad biological activity.
-
N2-Phenyl Group: This substitution is common in many active pyridazinones. It contributes to the molecule's lipophilicity and can engage in hydrophobic or pi-stacking interactions with target proteins.
-
C4-Chloro Group: An electron-withdrawing group that can significantly alter the electronic distribution of the ring system. It can also act as a potential reactive site or a key binding contact.
-
C5-Methoxy Group: A hydrogen bond acceptor and a group that can influence the molecule's conformation and metabolic stability.
Based on these features, the molecule possesses a balanced profile of hydrophobicity and potential hydrogen-bonding capabilities, making it a plausible candidate for interaction with enzymatic active sites, particularly kinase domains or signaling proteins involved in inflammatory cascades.
Established Mechanisms of Action for Analogous Pyridazinones
By examining the functions of structurally related compounds, we can infer the most probable biological targets for 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone.
Anti-inflammatory and Immunomodulatory Pathways
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory properties.[3] Their mechanisms often involve the modulation of key cytokine signaling pathways. Studies have shown that these compounds can regulate inflammatory responses by:
-
Inhibiting Pro-inflammatory Cytokine Production: Certain derivatives have been shown to suppress the production of key mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β in cellular models.[2][6]
-
Modulating Prostaglandin Synthesis: Some pyridazinones act on pathways involving prostaglandins, such as by limiting the production of Thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[6]
This activity is often linked to the inhibition of upstream signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.
Cardiovascular Mechanisms
Several pyridazinone-based drugs, such as Pimobendan and Levosimendan, are used to treat heart failure.[4] Their primary mechanisms include:
-
Calcium Sensitization: They enhance the sensitivity of cardiac troponin C to calcium, which improves myocardial contractility without significantly increasing intracellular calcium levels. This leads to a more efficient contraction with lower energy expenditure.[4]
-
Phosphodiesterase III (PDE-III) Inhibition: Inhibition of PDE-III in cardiac and smooth muscle cells increases cyclic AMP (cAMP) levels. In the heart, this has a positive inotropic (strengthening contraction) effect. In blood vessels, it leads to vasodilation, reducing both preload and afterload on the heart.[4]
Potential as Kinase Inhibitors
The nitrogen-rich core of pyridazinones makes them attractive candidates for kinase inhibitors, a cornerstone of modern oncology. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. In silico studies on some pyridazinone derivatives have shown strong binding affinities to tyrosine kinase receptors, such as Estrogen Receptor α (ERα), suggesting a potential mechanism for anticancer activity. Given that many kinase inhibitors feature a substituted heterocyclic core, it is plausible that 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone could function in this capacity.
A Proposed Mechanistic Hypothesis
Synthesizing the structural features of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone with the known activities of its analogs, we propose the primary hypothesized mechanism of action is the inhibition of one or more protein kinases involved in inflammatory signaling pathways.
Causality Behind this Hypothesis:
-
Structural Similarity: The N2-phenyl pyridazinone scaffold is a common feature in compounds that modulate intracellular signaling.
-
Precedent: The broad anti-inflammatory and emerging anticancer profiles of pyridazinones point towards interference with upstream signaling events, where kinases are critical nodes.[6]
-
Drug-like Properties: The combination of chloro and methoxy substituents provides a chemical profile suitable for interaction with the often-hydrophobic yet polar-lined ATP-binding pockets of kinases.
Experimental Protocols for Mechanism Elucidation
To validate the proposed hypothesis, a systematic and self-validating experimental workflow is required. The following protocols are designed to first identify a biological effect (anti-inflammatory assay), then confirm target engagement, and finally characterize the direct interaction (kinase inhibition).
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This cellular assay is the foundational experiment to confirm the hypothesized anti-inflammatory activity. It is robust, reproducible, and directly measures a physiologically relevant endpoint.
Objective: To determine if the compound can inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Pre-treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the compound. Include "vehicle control" (DMSO only) and "no treatment" wells. Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted cytokines.
-
Quantification: Analyze the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).
Protocol: In Vitro Kinase Inhibition Assay
If the compound shows activity in the cellular assay, this biochemical assay will test the primary hypothesis of direct kinase inhibition.
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase (e.g., IKKβ, a key kinase in the NF-κB pathway, or a panel of inflammatory kinases).
Methodology:
-
Assay Principle: This protocol uses an ADP-Glo™ Kinase Assay (Promega) or similar technology that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.
-
Reagent Preparation:
-
Kinase: Recombinant human IKKβ enzyme.
-
Substrate: A specific peptide substrate for IKKβ (e.g., IKKtide).
-
ATP: At a concentration near the Kₘ for the enzyme.
-
Compound: Serially diluted 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone.
-
Reference Inhibitor: A known IKKβ inhibitor (e.g., Staurosporine or a specific commercial inhibitor).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of kinase buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 1 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
-
Detection: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation.
Table 1: Summary of Bioactivity Data
| Assay Type | Target/Endpoint | Metric | Result |
| Cellular Assay | TNF-α Release (RAW 264.7) | IC₅₀ | e.g., 5.2 µM |
| Cellular Assay | IL-6 Release (RAW 264.7) | IC₅₀ | e.g., 7.8 µM |
| Biochemical Assay | IKKβ Kinase Activity | IC₅₀ | e.g., 0.8 µM |
| Biochemical Assay | p38α Kinase Activity | IC₅₀ | e.g., > 50 µM |
Interpretation:
-
A low micromolar or nanomolar IC₅₀ in the cellular assay confirms biological activity.
-
A potent IC₅₀ in a specific kinase assay that is significantly lower than in other kinases (as shown hypothetically for IKKβ vs. p38α) would strongly support a selective mechanism of action.
-
If the biochemical IC₅₀ is commensurate with the cellular IC₅₀, it provides strong evidence that the observed cellular effect is due to the direct inhibition of that target kinase.
Conclusion and Future Directions
While the precise mechanism of action for 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone requires empirical validation, a strong hypothesis based on extensive data from structural analogs points towards the inhibition of inflammatory kinases. The provided experimental framework offers a clear, logical, and robust path to test this hypothesis. Successful validation would position this compound as a promising lead for further preclinical development in inflammatory diseases or oncology. Future work should include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and eventual testing in animal models of disease.
References
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Yuliani, T. et al. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Egyptian Journal of Chemistry.
-
El-Gazzar, A. et al. (2023). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
-
Abdel-Maksoud, M. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry.
-
Bentham Science Publishers. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis.
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica.
-
PubMed. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. scispace.com [scispace.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
